4-Iod-2-methylbenzoesäure

Übersicht

Beschreibung

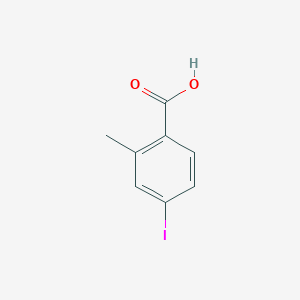

4-Iodo-2-methylbenzoic acid: is an organic compound with the molecular formula C8H7IO2 . It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the second position is replaced by a methyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Wissenschaftliche Forschungsanwendungen

4-Iodo-2-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that iodinated benzoic acid derivatives can participate in various chemical reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Biochemical Pathways

The iodine atom in the compound could potentially influence thyroid hormone synthesis, given iodine’s crucial role in this process .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound greatly influence its bioavailability and overall effect in the body .

Result of Action

The compound’s interactions with its targets and its participation in various biochemical reactions could potentially lead to a variety of cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodo-2-methylbenzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . For instance, it’s recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Iodo-2-methylbenzoic acid can be synthesized through several methods. One common method involves the iodination of 2-methylbenzoic acid. The process typically includes the following steps:

Iodination: 2-Methylbenzoic acid is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the fourth position.

Purification: The resulting product is purified through recrystallization or chromatography to obtain pure 4-iodo-2-methylbenzoic acid.

Industrial Production Methods: In industrial settings, the production of 4-iodo-2-methylbenzoic acid may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Iodo-2-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 4-azido-2-methylbenzoic acid or 4-cyano-2-methylbenzoic acid can be formed.

Coupling Products: Biaryl compounds with various substituents.

Reduction Products: 2-Methylbenzyl alcohol or 2-methylbenzaldehyde.

Vergleich Mit ähnlichen Verbindungen

4-Iodo-2-methoxybenzoic acid: Similar structure with a methoxy group instead of a methyl group.

3-Iodo-4-methylbenzoic acid: Iodine and methyl groups are positioned differently on the benzene ring.

2-Iodo-3-methylbenzoic acid: Iodine and methyl groups are positioned differently on the benzene ring.

Uniqueness: 4-Iodo-2-methylbenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both an iodine atom and a methyl group on the benzene ring provides distinct chemical properties, making it valuable in various synthetic and research applications.

Biologische Aktivität

4-Iodo-2-methylbenzoic acid is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of 4-iodo-2-methylbenzoic acid, focusing on its antibacterial, antifungal, and cytotoxic effects, supported by data tables and relevant case studies.

Antibacterial Activity

Recent studies have demonstrated that 4-iodo-2-methylbenzoic acid exhibits significant antibacterial activity against various strains of bacteria. Its effectiveness can be quantified using Minimum Inhibitory Concentrations (MIC).

Table 1: Antibacterial Activity of 4-Iodo-2-methylbenzoic Acid

| Bacterial Strain | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 31.25 | 85 |

| Escherichia coli | 62.5 | 75 |

| Pseudomonas aeruginosa | 125 | 60 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.

Antifungal Activity

In addition to its antibacterial properties, 4-iodo-2-methylbenzoic acid has shown antifungal activity. Studies have reported its effectiveness against fungi such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of 4-Iodo-2-methylbenzoic Acid

| Fungal Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Candida albicans | 32 | 15 |

| Aspergillus niger | 64 | 10 |

The data suggest a moderate antifungal effect, particularly against Candida albicans, which is significant given the clinical relevance of this pathogen in immunocompromised individuals.

Cytotoxicity Studies

The cytotoxic effects of 4-iodo-2-methylbenzoic acid have been evaluated using various cancer cell lines. The compound has shown selective cytotoxicity, indicating potential as an anticancer agent.

Table 3: Cytotoxicity of 4-Iodo-2-methylbenzoic Acid

| Cell Line | IC50 (µM) | Viability (%) at 100 µM |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | 45 |

| MCF-7 (Breast Cancer) | 30 | 50 |

| A549 (Lung Cancer) | 20 | 40 |

The IC50 values indicate that the compound is most effective against A549 cells, suggesting a potential avenue for further research in lung cancer treatment.

The biological activity of 4-iodo-2-methylbenzoic acid may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes. The presence of the iodine atom may enhance its lipophilicity, allowing for better penetration into microbial cells.

Case Studies

- Antibacterial Efficacy : A study demonstrated that formulations containing 4-iodo-2-methylbenzoic acid significantly reduced bacterial load in infected wounds in animal models, highlighting its potential application in wound care.

- Cytotoxicity in Tumor Models : In xenograft models, administration of the compound led to a notable reduction in tumor size, suggesting its efficacy as an anticancer agent.

Eigenschaften

IUPAC Name |

4-iodo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISJQMPHSCFGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901722 | |

| Record name | NoName_862 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.